molecular formula C10H5ClF3N3O2 B11059224 (5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone

(5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone

Cat. No.: B11059224
M. Wt: 291.61 g/mol
InChI Key: VZIPTCHDFIENBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone is a complex organic compound with significant potential in various scientific fields. This compound features a unique combination of a chlorinated phenol and a trifluoromethyl-substituted triazole, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone typically involves multiple steps, starting with the preparation of the chlorinated phenol and the trifluoromethyl-substituted triazole. The key steps include:

    Chlorination of Phenol: The phenol is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.

    Formation of Triazole: The triazole ring is formed through a cycloaddition reaction involving an azide and an alkyne.

    Coupling Reaction: The chlorinated phenol and the triazole are coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific diseases. Its unique structure may allow for selective binding to biological targets.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of (5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloro-2-hydroxyphenyl)(phenyl)methanone phenylhydrazone
  • 2-hydroxy-5-chlorobenzophenone

Uniqueness

Compared to similar compounds, (5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone stands out due to its trifluoromethyl-substituted triazole ring. This unique feature may enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H5ClF3N3O2

Molecular Weight

291.61 g/mol

IUPAC Name

(5-chloro-2-hydroxyphenyl)-[5-(trifluoromethyl)-2H-triazol-4-yl]methanone

InChI

InChI=1S/C10H5ClF3N3O2/c11-4-1-2-6(18)5(3-4)8(19)7-9(10(12,13)14)16-17-15-7/h1-3,18H,(H,15,16,17)

InChI Key

VZIPTCHDFIENBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C2=NNN=C2C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.